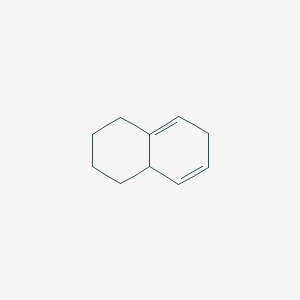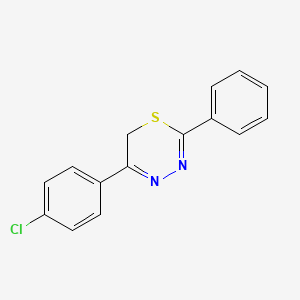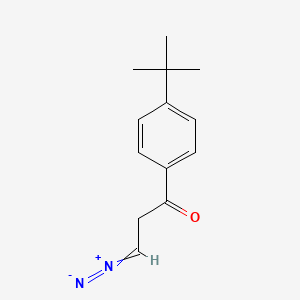
1-(4-tert-Butylphenyl)-3-diazopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-3-diazopropan-1-one is an organic compound that features a diazo group attached to a propanone backbone, with a tert-butylphenyl substituent
Preparation Methods
The synthesis of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one typically involves the reaction of 4-tert-butylacetophenone with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the diazo compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-3-diazopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diazo group or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-tert-Butylphenyl)-3-diazopropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-3-diazopropan-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetates. While all these compounds share the diazo functional group, this compound is unique due to the presence of the tert-butylphenyl substituent, which imparts different steric and electronic properties. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo.
Similar compounds include:
Diazomethane: A simple diazo compound used in various organic synthesis reactions.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation and other reactions.
Properties
CAS No. |
62802-64-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-diazopropan-1-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)8-9-15-14/h4-7,9H,8H2,1-3H3 |
InChI Key |
WJDNBDLAQZRUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


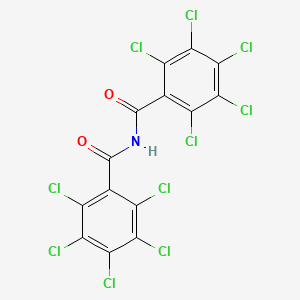
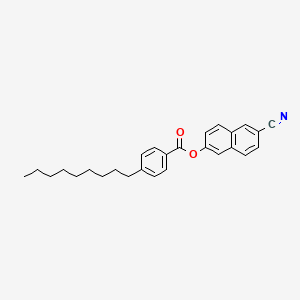
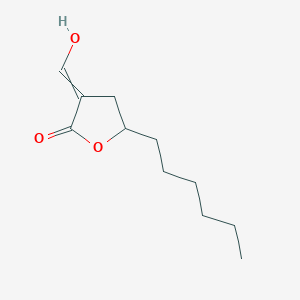


![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
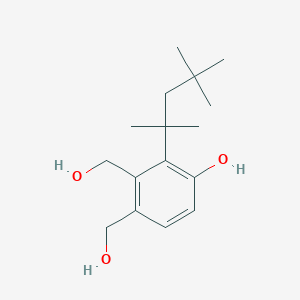
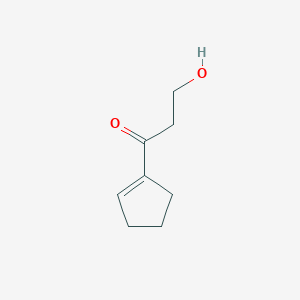
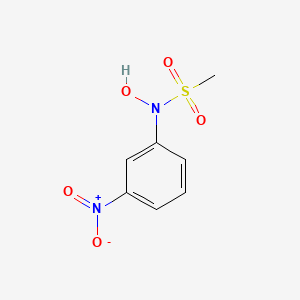
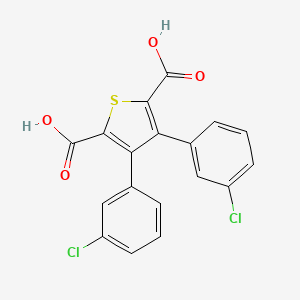
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
